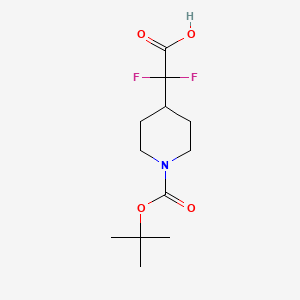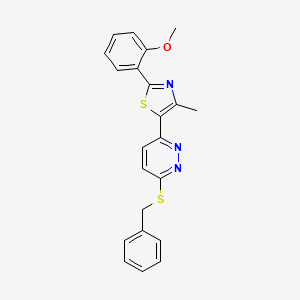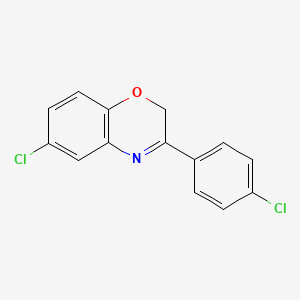![molecular formula C8H5BrN2O B2472203 3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde CAS No. 2248356-07-0](/img/structure/B2472203.png)
3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a bromine atom at the 3-position and an aldehyde group at the 6-position of the pyrazolo[1,5-a]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like KMnO4 or CrO3, typically in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4, often in anhydrous conditions.
Major Products
Nucleophilic substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation: 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid.
Reduction: 3-Bromopyrazolo[1,5-a]pyridine-6-methanol.
科学研究应用
3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or proteins by binding to their active sites. The bromine atom and aldehyde group can interact with amino acid residues in the target protein, leading to inhibition of its activity. The exact molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazolo[1,5-a]pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The specific positioning of these groups also influences the compound’s biological activity and interactions with target proteins.
属性
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-11-4-6(5-12)1-2-8(7)11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBIKRCRUWDWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2472122.png)

![N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2472125.png)

![tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B2472130.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)

![3-(BENZENESULFONYL)-1-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]PYRROLIDINE](/img/structure/B2472139.png)
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)

